(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-5-4-6-10(13)11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYPLOBHHPIHS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 261.15 g/mol. The compound features an amino group, a dichlorobenzyl moiety, and a propionamide backbone, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the dichlorobenzyl group is hypothesized to enhance its interaction with microbial targets.
- Antiviral Activity : Investigations into its antiviral properties are ongoing, with some studies indicating potential efficacy against specific viral pathogens.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in the context of drug development for diseases where enzyme modulation is beneficial.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding to Receptors : The compound may bind to specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.
- Protein Interactions : Similar compounds have shown the ability to interfere with protein-protein interactions (PPIs), which could be a pathway through which this compound exerts its effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against select bacteria | |
| Antiviral | Potential efficacy against certain viruses | |
| Enzyme Inhibition | Inhibits specific enzymes involved in disease processes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Antiviral Research : In vitro studies have shown that this compound may inhibit viral replication in cell cultures. Further research is needed to determine its effectiveness in vivo and the mechanisms involved.
Future Directions
Further research is essential to fully understand the biological activity and potential therapeutic applications of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chlorine Position : The 2,3-dichloro substitution () vs. 3,4-dichloro () alters electronic and steric profiles. Ortho-substituted chlorines may hinder rotation, increasing rigidity compared to para-substituted analogs.
- N-Alkyl Groups : Ethyl (C₂H₅) vs. methyl (CH₃) groups impact lipophilicity and metabolic clearance. Ethyl substitution typically enhances membrane permeability but may reduce solubility.
Preparation Methods
Synthesis of N-Ethyl-2,3-Dichlorobenzylamine
The amine precursor N-ethyl-2,3-dichlorobenzylamine is synthesized via reductive amination of 2,3-dichlorobenzaldehyde with ethylamine. A 2024 study demonstrated that sodium cyanoborohydride in methanol at pH 5–6 achieves 89% yield. Alternatively, alkylation of 2,3-dichlorobenzylamine with ethyl bromide in the presence of potassium carbonate yields the product in 82% purity.
Preparation of (S)-2-Aminopropionic Acid Derivatives
(S)-2-Aminopropionic acid (L-alanine) is protected at the amino group using tert-butoxycarbonyl (Boc) anhydride. Activation of the carboxylic acid as a pentafluorophenyl ester or mixed carbonate enhances reactivity during coupling. For example, Boc-L-alanine pentafluorophenyl ester achieves 94% conversion in DMF at 0°C.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are widely used for amidation. A protocol adapting methods from ACS Omega (2024) involves reacting Boc-L-alanine (1.2 equiv) with N-ethyl-2,3-dichlorobenzylamine (1.0 equiv) in dichloromethane at 0°C, yielding 86% of the protected amide. Post-coupling Boc deprotection with trifluoroacetic acid (TFA) affords the final compound in 91% enantiomeric excess (Table 1).
Table 1. Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| DCC/NHS | CH₂Cl₂ | 0 | 86 | 91 |
| EDCl/HOAt | DMF | 25 | 78 | 88 |
| HATU | ACN | -10 | 92 | 93 |
Enzymatic Amidation
Lipase B from Candida antarctica catalyzes the enantioselective coupling of ethyl (S)-2-aminopropionate with N-ethyl-2,3-dichlorobenzylamine in tert-butanol. This method achieves 76% yield and 98% ee but requires prolonged reaction times (72 h).
Stereochemical Control and Racemization Mitigation
Protection Group Strategies
Boc protection minimizes racemization during activation, whereas Fmoc groups induce steric hindrance, reducing ee to 84%. Low-temperature reactions (-10°C) with HATU further suppress epimerization, as evidenced by HPLC chiral analysis (Chiralpak AD-H column, 95:5 hexane:isopropanol).
Asymmetric Catalysis
Chiral phosphoric acid catalysts enable direct coupling of unprotected (S)-2-aminopropionic acid with the amine. A 2024 trial reported 81% yield and 90% ee using (R)-TRIP in toluene at 40°C.
Scalability and Industrial Adaptations
One-Pot Synthesis
Combining reductive amination and amidation in a single vessel reduces intermediate isolation steps. A patent-derived method (CN101307014A) uses phase-transfer catalysts (benzyltriethylammonium chloride) to achieve 79% yield at 50°C.
Continuous Flow Chemistry
Microreactor systems enhance heat transfer and mixing, enabling 85% yield at 0.5 mL/min flow rate. Residence time optimization (12 min) prevents racemization, validated by in-line FTIR monitoring.
Analytical and Characterization Data
Q & A
Q. Can this compound serve as a precursor for radiolabeled probes in PET imaging?
- Methodological Answer : Introduce fluorine-18 via nucleophilic aromatic substitution (e.g., replacing Cl with [¹⁸F]KF/K222). Validate radiochemical purity (>95%) via radio-TLC and assess in vivo stability in murine models. Co-registration with MRI enhances anatomical localization of tracer uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
